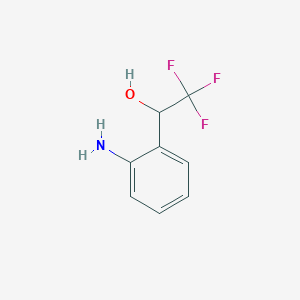

1-(2-Aminophenyl)-2,2,2-trifluoroethanol

Beschreibung

Contextualization within Fluorinated Organic Chemistry

The introduction of fluorine into organic molecules is a well-established strategy for modulating their chemical and physical properties. researchgate.net Fluorine's high electronegativity and the strength of the carbon-fluorine bond can significantly alter a molecule's acidity, basicity, lipophilicity, and metabolic stability. researchgate.netresearchgate.net In the context of 1-(2-Aminophenyl)-2,2,2-trifluoroethanol, the trifluoromethyl (CF3) group is a powerful electron-withdrawing moiety. This influences the reactivity of the adjacent alcohol and the aromatic ring, making the compound a valuable building block in the synthesis of more complex fluorinated molecules. researchgate.netnih.gov The study of such compounds contributes to the broader understanding of how fluorine can be used to fine-tune molecular behavior for various applications, including the development of novel pharmaceuticals and advanced materials. researchgate.netresearchgate.net

Significance of the Aminophenyl and Trifluoroethanol Moieties in Organic Synthesis and Design

The two primary components of this compound, the aminophenyl and trifluoroethanol moieties, each bring significant functionality to the molecule.

The aminophenyl moiety , specifically the ortho-aminophenol structure that can be conceptually derived from it, is a privileged scaffold in organic synthesis. acs.org The presence of both an amino group and a hydroxyl group (in the trifluoroethanol part) in a 1,2-relationship on the benzene (B151609) ring allows for the construction of a variety of heterocyclic compounds and bidentate ligands for metal catalysis.

The 2,2,2-trifluoroethanol (B45653) (TFE) moiety is notable for its unique solvent properties and its ability to act as a stable structural element. TFE is known to promote the formation of secondary structures in peptides and proteins. researchgate.net The trifluoromethyl group enhances the acidity of the alcohol proton, which can facilitate specific hydrogen bonding interactions. researchgate.net In the context of this compound, the trifluoroethanol portion is crucial for the molecule's electronic properties and its potential applications as a specialized building block or sensor.

One of the noted applications of this compound is as a cyanide ion receptor. It is reported to bind with cyanide ions, facilitating their conversion into less toxic thiocyanate (B1210189) ions. This capability also extends to its use as a sensing material for the detection of hydrogen sulfide (B99878). The mechanism for cyanide detection by similar chemosensors often involves a nucleophilic addition or a deprotonation process that leads to a change in the sensor's optical properties, such as fluorescence or color. researchgate.net

Historical Perspectives and Foundational Research Contributions

While the specific historical development of this compound is not extensively documented in readily available literature, its emergence can be understood within the broader history of organofluorine chemistry. The synthesis and study of fluorinated amino acids and related compounds have been a significant area of research for several decades, driven by their potential applications in medicinal chemistry and biotechnology. researchgate.net

Foundational work in the synthesis of fluorinated molecules has paved the way for the creation of complex structures like this compound. A key synthetic precursor to this alcohol is the corresponding ketone, 1-(2-Aminophenyl)-2,2,2-trifluoroethan-1-one . Research has been conducted on the one-pot synthesis of this ketone and its analogues, which can then be reduced to form the target alcohol. The development of methods for the enantioselective synthesis of chiral vicinal amino alcohols is also a significant area of research that provides context for the preparation of optically pure forms of this compound.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2-aminophenyl)-2,2,2-trifluoroethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c9-8(10,11)7(13)5-3-1-2-4-6(5)12/h1-4,7,13H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEYKEXQUMCFNCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(F)(F)F)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategic Approaches to 1 2 Aminophenyl 2,2,2 Trifluoroethanol

Reductive Amination Strategies for the Core Structure

Reductive amination represents a versatile and widely employed method for the synthesis of amines from carbonyl compounds. scispace.com In the context of 1-(2-aminophenyl)-2,2,2-trifluoroethanol, this strategy typically involves the reduction of a nitro group to an amine and a ketone to a secondary alcohol.

Utilization of Nitroalcohol Precursors in Reduction Reactions

A primary route to this compound involves the use of 1-(2-nitrophenyl)-2,2,2-trifluoroethanol as a key precursor. This nitroalcohol can be synthesized through various methods, including the reaction of 2-nitrobenzaldehyde (B1664092) with a trifluoromethylating agent. The subsequent reduction of the nitro group is a critical step. A variety of reagents and catalytic systems are available for the reduction of aromatic nitro compounds to anilines. wikipedia.orgorganic-chemistry.org

Commonly employed methods include the use of metals in acidic media (e.g., Fe, Sn, Zn in HCl or acetic acid) or catalytic hydrogenation. scispace.comcommonorganicchemistry.com The choice of reducing agent is crucial to ensure chemoselectivity, preserving the hydroxyl group while reducing the nitro functionality. For instance, sodium sulfide (B99878) (Na2S) can be a useful alternative for substrates where hydrogenation or strongly acidic conditions are not compatible. commonorganicchemistry.com

Catalytic Hydrogenation and Hydride Reduction Techniques

Catalytic hydrogenation is a powerful and often preferred method for the reduction of nitroarenes due to its clean reaction profile and high yields. commonorganicchemistry.comrsc.org This technique typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, in the presence of hydrogen gas. commonorganicchemistry.comtcichemicals.com For the conversion of 1-(2-nitrophenyl)-2,2,2-trifluoroethanol to the desired aminophenyl alcohol, catalytic hydrogenation offers a direct and efficient pathway. The reaction conditions, including pressure, temperature, and solvent, can be optimized to achieve high conversion and selectivity. rsc.orggoogle.com

Table 1: Comparison of Catalytic Hydrogenation Systems for Nitroarene Reduction

| Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | H2 (1-50 atm), RT-80°C, Methanol or Ethanol (B145695) | High activity and selectivity, widely applicable. commonorganicchemistry.com | Can be sensitive to catalyst poisons, potential for dehalogenation. |

| Platinum on Carbon (Pt/C) | H2 (1-50 atm), RT-80°C, Acetic Acid or Ethanol | Effective for a broad range of substrates. google.com | Can sometimes lead to over-reduction or side reactions. |

| Raney Nickel | H2 (1-50 atm), RT-100°C, Ethanol | Cost-effective, useful for specific applications. commonorganicchemistry.com | Pyrophoric nature requires careful handling, can be less selective. |

Hydride reduction is another important technique. While powerful reducing agents like lithium aluminum hydride (LiAlH4) can reduce both nitro groups and carbonyls, they are generally not selective for the reduction of aromatic nitro compounds to anilines, often leading to azo compounds. commonorganicchemistry.com However, a two-step approach can be employed where 1-(2-nitrophenyl)-2,2,2-trifluoroethanone is first reduced to the corresponding nitroalcohol using a milder reducing agent like sodium borohydride (B1222165) (NaBH4). jsynthchem.com Subsequently, the nitro group of the resulting alcohol can be reduced using one of the methods described above.

Stereoselective Synthesis of this compound

The stereochemistry of this compound is often crucial for its biological activity and material properties. Therefore, the development of stereoselective synthetic methods is of high importance.

Asymmetric Catalysis in Stereoisomer Generation

Asymmetric catalysis provides an elegant and efficient approach to obtaining enantiomerically enriched chiral molecules. nih.gov For the synthesis of chiral this compound, asymmetric reduction of the corresponding ketone, 2-amino-α,α,α-trifluoroacetophenone, is a key strategy. Various chiral catalysts, including those based on transition metals like ruthenium, rhodium, and iridium, complexed with chiral ligands, have been developed for the enantioselective hydrogenation or transfer hydrogenation of ketones. nih.govd-nb.info

For instance, Noyori-type catalysts, which are ruthenium complexes with chiral diamine and diphosphine ligands, are well-known for their high efficiency and enantioselectivity in the reduction of a wide range of ketones. tcichemicals.com The choice of catalyst, ligand, and reaction conditions can significantly influence the enantiomeric excess (ee) of the resulting alcohol.

Table 2: Examples of Asymmetric Ketone Reduction

| Catalyst System | Substrate Type | Typical Enantiomeric Excess (ee) |

|---|---|---|

| Ru-BINAP/Diamine | Aromatic Ketones | >95% |

| Rh-Chiral Diphosphine | Aromatic Ketones | >90% |

| Ir-Chiral Ligand | Aromatic Ketones | >90% |

Enantiomeric Separation Methodologies and Chiral Solvating Agents

In cases where asymmetric synthesis is not employed or does not provide sufficient enantiopurity, the resolution of a racemic mixture of this compound is a viable alternative. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers. researchgate.netrsc.orgmdpi.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. mdpi.comnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for this purpose. mdpi.com

Table 3: Chiral HPLC for Enantiomeric Resolution

| Chiral Stationary Phase (CSP) | Mobile Phase | Application |

|---|---|---|

| Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD-H) | Hexane/Isopropanol, Ethanol/Methanol | Broad applicability for a wide range of chiral compounds, including amines and alcohols. mdpi.comnih.gov |

| Cyclofructan-based | Supercritical CO2/Methanol, Acetonitrile/Methanol with additives | Effective for the separation of primary amines. chromatographyonline.com |

Another approach for determining enantiomeric purity and, in some cases, for preparative separation, involves the use of chiral solvating agents (CSAs). nih.gov These agents form diastereomeric complexes with the enantiomers of the analyte, which can then be distinguished by spectroscopic methods, most commonly Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

Novel Synthetic Routes and Green Chemistry Considerations

The development of more sustainable and efficient synthetic methods is a continuous goal in organic chemistry. rsc.org For the synthesis of this compound, novel synthetic routes are being explored that incorporate principles of green chemistry, such as atom economy, use of less hazardous reagents, and energy efficiency.

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, are highly desirable as they reduce waste and improve efficiency. researchgate.netcbijournal.comrsc.orgoaepublish.com A potential one-pot synthesis of the target molecule could involve the in-situ reduction of a nitroketone precursor to the corresponding amino alcohol.

The use of biocatalysis, employing enzymes to carry out specific chemical transformations, is a rapidly growing area of green chemistry. d-nb.info For instance, alcohol dehydrogenases (ADHs) can be used for the asymmetric reduction of ketones to chiral alcohols with high enantioselectivity under mild reaction conditions. d-nb.info The application of an engineered ADH for the reduction of 2-amino-α,α,α-trifluoroacetophenone could provide a green and highly efficient route to enantiopure this compound.

Furthermore, the replacement of traditional organic solvents with greener alternatives, such as water or bio-derived solvents, is a key aspect of green chemistry. rsc.org Research into performing reductive amination reactions in aqueous media or under solvent-free conditions is an active area of investigation. organic-chemistry.org

Chemical Reactivity and Mechanistic Investigations of 1 2 Aminophenyl 2,2,2 Trifluoroethanol

Reactivity of the Aminophenyl Moiety

The 2-aminophenyl group is a versatile reactive site. The primary aromatic amine can act as a nucleophile, and its position ortho to the trifluoroethanol-bearing substituent allows for intramolecular reactions, leading to the formation of various heterocyclic systems.

The primary amino group of 1-(2-aminophenyl)-2,2,2-trifluoroethanol can readily undergo condensation reactions with aldehydes and ketones to form the corresponding imines, also known as Schiff bases. This reaction is typically acid-catalyzed and proceeds through the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

The general mechanism for imine formation involves the initial formation of a carbinolamine intermediate, which then eliminates a molecule of water to form the C=N double bond of the imine. The reaction is reversible, and the equilibrium can often be driven towards the product by removing water as it is formed.

Table 1: Representative Condensation Reactions and Imine Formation

| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Product (Imine) |

| This compound | Benzaldehyde | N-(2-(1-hydroxy-2,2,2-trifluoroethyl)phenyl)-1-phenylmethanimine |

| This compound | Acetone | N-(2-(1-hydroxy-2,2,2-trifluoroethyl)phenyl)propan-2-imine |

This table presents plausible products from the condensation reaction of this compound with representative aldehydes and ketones.

The ortho-disposed amino and trifluoroethanol-substituted ethyl groups on the phenyl ring of this compound make it a suitable precursor for the synthesis of various nitrogen-containing heterocycles through intramolecular cyclization reactions. These reactions are often promoted by acid or base catalysis and can lead to the formation of important heterocyclic scaffolds such as quinolines.

One of the most relevant cyclization reactions for compounds with a 2-aminoaryl ketone or aldehyde moiety is the Friedländer annulation. researchgate.net This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or an ester) to form a quinoline (B57606). du.edu.egnih.gov While this compound is an alcohol, its oxidation to the corresponding ketone, 1-(2-aminophenyl)-2,2,2-trifluoroethanone, would provide a direct substrate for the Friedländer synthesis. For instance, the reaction of this ketone with a compound like ethyl acetoacetate (B1235776) in the presence of an acid or base catalyst would be expected to yield a substituted quinoline.

Another important intramolecular cyclization is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. wikipedia.orgnumberanalytics.comjk-sci.com While the starting material is not a β-arylethylamine, related cyclizations can be envisaged. For instance, after acylation of the amino group, a Bischler-Napieralski-type reaction could potentially lead to the formation of a dihydroisoquinoline derivative, although this is more common for phenethylamides. wikipedia.orgorganic-chemistry.orgrsc.org

Table 2: Potential Heterocyclic Products from Intramolecular Cyclization

| Starting Material Derivative | Reaction Type | Potential Heterocycle |

| 1-(2-Aminophenyl)-2,2,2-trifluoroethanone | Friedländer Annulation | 2-Substituted-4-(trifluoromethyl)quinoline |

| Acylated 1-(2-aminophenyl)-2,2,2-trifluoroethylamine | Bischler-Napieralski | Dihydroisoquinoline derivative |

This table outlines potential heterocyclic products that could be synthesized from derivatives of this compound.

Reactivity of the Trifluoroethanol Moiety

The trifluoroethanol moiety is characterized by a hydroxyl group attached to a carbon bearing a strongly electron-withdrawing trifluoromethyl group. This electronic feature makes the hydroxyl proton more acidic compared to a non-fluorinated ethanol (B145695), and it also influences the reactivity of the hydroxyl group in substitution reactions.

The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, to form the corresponding esters. libretexts.org The reaction with an acid chloride is typically carried out in the presence of a non-nucleophilic base, like pyridine, to neutralize the HCl byproduct. youtube.com Given the electron-withdrawing nature of the trifluoromethyl group, the alcohol is less nucleophilic than its non-fluorinated analog, which might necessitate more forcing reaction conditions or the use of more reactive acylating agents. nih.gov A highly efficient method for esterification involves the use of triphenylphosphine (B44618) oxide and oxalyl chloride. nih.gov

Etherification to form ethers can be achieved under various conditions. For example, in the Williamson ether synthesis, the alcohol is first deprotonated with a strong base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide then acts as a nucleophile and displaces a halide from an alkyl halide to form the ether. Another approach for the synthesis of trifluoroethyl ethers is the reaction with 2,2,2-trifluoroethyl triflate. researchgate.net

Table 3: Representative Esterification and Etherification Reactions

| Reaction Type | Reagents | Product |

| Esterification | Acetyl chloride, Pyridine | 1-(2-Aminophenyl)-2,2,2-trifluoroethyl acetate |

| Etherification | Sodium hydride, Methyl iodide | 1-(2-Aminophenyl)-1-methoxy-2,2,2-trifluoroethane |

This table shows plausible products from esterification and etherification reactions of this compound.

The direct nucleophilic substitution of the hydroxyl group in an alcohol is generally unfavorable because hydroxide (B78521) is a poor leaving group. Therefore, for nucleophilic substitution to occur, the hydroxyl group must first be converted into a better leaving group. Common methods include conversion to a tosylate, mesylate, or a halide.

Once converted to a suitable derivative, such as 1-(2-aminophenyl)-2,2,2-trifluoroethyl tosylate, the trifluoroethoxy group can be displaced by a variety of nucleophiles. For example, reaction with sodium azide (B81097) would yield the corresponding azide, which can then be reduced to an amine. This two-step process allows for the conversion of the alcohol to an amine. A more direct conversion of an alcohol to an ester with inversion of configuration can be achieved via the Mitsunobu reaction, using triphenylphosphine, a dialkyl azodicarboxylate (like DEAD or DIAD), and a suitable nucleophile. wikipedia.orgorganic-chemistry.orgnih.govchem-station.com For instance, using a nitrogen nucleophile in a Mitsunobu reaction could also lead to the formation of an amine. tudublin.ie The synthesis of 2,2,2-trifluoroethylamine (B1214592) has been reported through various methods, including the reaction of 1,1,1-trifluoro-2-chloroethane with ammonia. google.com

Reaction Mechanisms and Kinetic Studies

The mechanisms of the reactions involving this compound are governed by the interplay of electronic and steric effects of its functional groups.

The condensation reaction to form imines proceeds via a well-established nucleophilic addition-elimination mechanism. The rate of this reaction is pH-dependent, as the protonation of the carbonyl group enhances its electrophilicity, while protonation of the amine renders it non-nucleophilic.

The intramolecular cyclization to form quinolines via the Friedländer synthesis involves an initial aldol-type condensation, followed by a cyclization and dehydration sequence. Kinetic studies on the cyclization of structurally similar N-aryl-2-(2-aminophenyl)alkylamides have shown that the reaction is subject to general acid catalysis. The proposed mechanism involves a rate-determining concerted attack by the neutral amine, followed by a proton transfer.

In nucleophilic substitution reactions at the trifluoroethanol moiety, the mechanism is typically S(_N)2, especially after the conversion of the hydroxyl group to a good leaving group. The Mitsunobu reaction, for example, proceeds with a clean inversion of stereochemistry at the carbinol carbon, which is characteristic of an S(_N)2 pathway. chem-station.com

Elucidation of Rate-Determining Steps and Intermediates

The determination of reaction mechanisms, including the identification of rate-determining steps and key intermediates, is fundamental to understanding the chemical behavior of this compound. Kinetic studies on structurally analogous compounds provide significant insights into plausible reaction pathways. The rate of a reaction mechanism is governed by its slowest step, known as the rate-determining step. youtube.com Intermediates are species that are produced in one step and consumed in a subsequent step. youtube.com

Interestingly, the rates of cyclization were found to be highly dependent on steric factors around the reaction center but independent of the electronic properties of the leaving amine group. rsc.org This suggests that the transition state is influenced more by spatial arrangement than by the electronic nature of the substituent on the leaving group. The significant impact of steric hindrance is highlighted by the relative pseudo-first-order rate coefficients, as detailed in the table below.

Table 1: Effect of Steric Bulk on Cyclization Rate Coefficients Data derived from studies on analogous N-aryl-2-(2-aminophenyl)alkylamides at pH 6.6. rsc.org

| Compound | Relative Position of Steric Bulk | Relative Rate Coefficient |

|---|---|---|

| 1a | Minimal steric hindrance | 800 |

| 2a | Moderate steric hindrance | 9 |

| 3a | Significant steric hindrance | 1 |

In other related aminolysis reactions, a stepwise mechanism is often observed. researchgate.net Such pathways typically involve the formation of a zwitterionic tetrahedral intermediate, and the rate-determining step is the breakdown of this intermediate. researchgate.net This type of mechanism is a plausible alternative or concurrent pathway for reactions involving this compound, depending on the specific reactants and conditions.

Solvent Effects on Reaction Pathways, with emphasis on 2,2,2-Trifluoroethanol (B45653)

The choice of solvent can profoundly influence the course and rate of a chemical reaction. 2,2,2-Trifluoroethanol (TFE), the parent alcohol of the title compound, is recognized as an ideal "green" solvent due to its high ionizing power and strong hydrogen bond donating ability. researchgate.net Its unique properties stem from the strong electron-withdrawing effect of the trifluoromethyl group, which makes it more acidic (pKa 12.5) and less nucleophilic than ethanol (pKa 16.0). rsc.org

Table 2: Comparison of Solvent Properties

| Property | 2,2,2-Trifluoroethanol (TFE) | Ethanol |

|---|---|---|

| Formula | CF₃CH₂OH | CH₃CH₂OH |

| pKa | ~12.5 rsc.org | ~16.0 rsc.org |

| Character | Strong H-bond donor, low nucleophilicity researchgate.netrsc.org | Protic, nucleophilic |

| Key Feature | Stabilizes transition states and intermediates through H-bonding rsc.org | Standard protic solvent |

TFE has been shown to facilitate nucleophilic aromatic substitution (SNAr) reactions, where its effectiveness is attributed to its acidic nature and its ability to solvate the outgoing leaving group. rsc.org However, its influence can be complex. In some SNAr reactions, TFE has been observed to slow the rate relative to aprotic solvents like acetonitrile. hw.ac.uk This is because TFE, as a dipolar protic solvent, can heavily solvate small, hard nucleophiles (like those centered on nitrogen or oxygen), thereby reducing their reactivity. hw.ac.uk

Conversely, this differential solvation can be exploited to achieve greater chemo-selectivity. For instance, in peptide arylation reactions with multiple nucleophilic side chains, using TFE as a solvent allows for the selective arylation of cysteine (a soft, sulfur-based nucleophile) in the presence of more heavily solvated lysine (B10760008) (nitrogen) and serine (oxygen) residues. hw.ac.ukrsc.org

Molecular dynamics simulations have further elucidated TFE's mechanism of action, particularly in TFE/water mixtures. nih.govnih.gov These studies suggest that TFE molecules tend to aggregate around solutes. nih.govnih.gov This "coating" displaces water, creating a low dielectric environment that favors the formation of intra-solute hydrogen bonds and stabilizes specific conformations. nih.govnih.gov This property is crucial in protein folding studies and highlights TFE's ability to modulate molecular interactions through its unique solvent structure. nih.govchemicalbook.com

Investigation of Catalytic Cycles and Active Species

A catalytic cycle is a multi-step reaction mechanism that involves a catalyst which is regenerated after each cycle. Understanding the cycle requires identifying the active species—the form of the catalyst that directly participates in the bond-making and bond-breaking steps of the reaction.

In reactions involving compounds structurally related to this compound, catalysis can play a critical role. For example, the cyclization of N-aryl-2-(2-aminophenyl)alkylamides is subject to general acid catalysis. rsc.org In this process, acidic components of a buffer solution can act as catalysts by protonating the amide oxygen in the transition state, thereby facilitating the reaction. rsc.org The sensitivity of the reaction to the pKa of the catalyzing acid is described by the Brønsted coefficient, α.

Table 3: Brønsted Analysis of General Acid Catalysis Data from the cyclization of analogous N-aryl-2-(2-aminophenyl)alkylamides. rsc.org

| Compound Series | Leaving Group | Brønsted Coefficient (α) | Interpretation |

|---|---|---|---|

| 1a-1d | Varied anilines | ~0.4 | Indicates a moderate degree of proton transfer in the rate-determining transition state. |

| 2a | 4-methoxyaniline | ~0.4 | Consistent sensitivity to acid catalysis despite steric changes. |

| 3a | 4-methoxyaniline | ~0.4 | Consistent sensitivity to acid catalysis despite steric changes. |

While specific catalytic cycles involving this compound are not extensively detailed in the literature, mechanistic studies of analogous systems provide valuable models. For instance, in asymmetric epoxidations using iron (Fe) and manganese (Mn) aminopyridine catalysts, the active oxygen-transferring species have been identified through spectroscopic and enantioselectivity studies. researchgate.net These investigations point to the formation of high-valent oxometal(V) species, such as [((S,S)-pdp)MV=O(OCOR)]2+, as the key intermediates responsible for oxygen transfer to the substrate. researchgate.net Such studies exemplify the methods used to probe catalytic cycles and identify the transient, highly reactive species that govern the reaction's outcome.

Design and Synthesis of Derivatives and Analogues of 1 2 Aminophenyl 2,2,2 Trifluoroethanol

Bioisosteric Modifications and Design Principles

Bioisosteric replacement is a cornerstone of medicinal chemistry, aiming to enhance a molecule's properties by substituting specific atoms or groups with others that have similar physical or chemical characteristics. nih.gov This strategy can lead to improved efficacy, better pharmacokinetic profiles, and reduced toxicity.

Rational Design of Bioisosteric Replacements for Enhanced Properties

The rational design of bioisosteric replacements for the functional groups in 1-(2-aminophenyl)-2,2,2-trifluoroethanol can be approached by considering the roles of the amino, hydroxyl, and trifluoromethyl groups. Bioisosterism allows for the fine-tuning of a molecule's steric, electronic, and physicochemical properties. u-tokyo.ac.jp

For instance, the primary amino group (-NH₂) could be replaced with other hydrogen-bonding capable groups to modulate its basicity and interaction with biological targets. Similarly, the hydroxyl group (-OH) is a key site for modification. The trifluoromethyl group (-CF₃), while often considered a bioisostere of a methyl group, imparts unique electronic properties and metabolic stability.

Table 1: Potential Bioisosteric Replacements for Functional Groups in this compound

| Functional Group | Potential Bioisosteres | Rationale for Replacement |

|---|---|---|

| Amino (-NH₂) | -OH, -CH₃, -SH, -Cl | Modulate basicity, hydrogen bonding capacity, and lipophilicity. |

| Hydroxyl (-OH) | -NH₂, -F, -CH₃, -SH | Alter hydrogen bonding, polarity, and metabolic stability. |

Impact of Fluorination on Molecular Design and Reactivity Profiles

The presence of the trifluoromethyl group in this compound significantly influences its molecular properties. Fluorine is the most electronegative element, and its incorporation into organic molecules can have profound effects on their physical, chemical, and biological characteristics. The C-F bond is highly polarized and exceptionally strong, which often enhances metabolic stability by blocking sites susceptible to oxidative metabolism. researchgate.net

The trifluoromethyl group is a strong electron-withdrawing group, which can decrease the pKa of nearby acidic protons, such as the one on the hydroxyl group, making it a stronger hydrogen bond donor. nih.gov This enhanced acidity can influence intermolecular interactions. Furthermore, the lipophilicity of the molecule is increased by the presence of the trifluoromethyl group, which can affect its transport across biological membranes.

Strategically, further fluorination on the phenyl ring could be explored to modulate the electronic environment of the aromatic system, potentially influencing its reactivity and interactions with biological targets.

Structural Diversification through Functionalization

The functional groups of this compound—the phenyl ring, the amino group, and the hydroxyl group—provide versatile handles for structural diversification, allowing for the synthesis of a wide array of derivatives with potentially new or enhanced properties.

Substituent Effects on the Phenyl Ring

Modification of the phenyl ring through the introduction of various substituents can significantly alter the electronic and steric properties of the entire molecule. The nature and position of these substituents can influence the reactivity of the ring itself and the distal functional groups.

A notable example of a phenyl ring-substituted analogue is Mabuterol, or 1-(4-Amino-3-chloro-5-trifluoromethyl-phenyl)-2-tert.-butylamino-ethanol hydrochloride, which has been synthesized and selected for clinical development. nih.gov This compound features both chloro and trifluoromethyl substituents on the phenyl ring.

Derivatization of the Amino and Hydroxyl Groups

The amino and hydroxyl groups are prime targets for derivatization to create a diverse library of analogues.

Derivatization of the Amino Group: The primary amino group can be readily acylated, alkylated, or converted into other nitrogen-containing functionalities. For instance, N-acylation with various acyl chlorides or anhydrides can produce a series of amides. Reductive amination offers a pathway to secondary and tertiary amines. organic-chemistry.org These modifications can alter the compound's solubility, lipophilicity, and hydrogen bonding capabilities.

Derivatization of the Hydroxyl Group: The hydroxyl group can be esterified or etherified to introduce a range of substituents. Esterification can be achieved using acid chlorides or anhydrides, while etherification can be performed using alkyl halides under basic conditions. These derivatizations can serve to protect the hydroxyl group, modulate polarity, or introduce new functionalities.

Table 2: Common Derivatization Reactions for Amino and Hydroxyl Groups

| Functional Group | Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|---|

| Amino (-NH₂) | N-Acylation | Acyl chlorides, Anhydrides | Amide |

| N-Alkylation | Alkyl halides, Reductive amination | Secondary/Tertiary Amine | |

| Sulfonylation | Sulfonyl chlorides | Sulfonamide | |

| Hydroxyl (-OH) | O-Esterification | Acyl chlorides, Anhydrides | Ester |

| O-Etherification | Alkyl halides, Williamson ether synthesis | Ether |

Chiral Derivatives and Enantiopure Analogues in Stereochemical Research

The carbon atom bearing the hydroxyl and trifluoromethyl groups in this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. The synthesis and study of enantiopure analogues are critical in stereochemical research and for understanding biological activity, as enantiomers can exhibit different pharmacological and toxicological profiles. nih.gov

The stereoselective synthesis of such chiral amino alcohols is an active area of research. nih.gov Methods often involve the asymmetric reduction of the corresponding ketone, 1-(2-aminophenyl)-2,2,2-trifluoroethan-1-one, using chiral catalysts or reagents. Alternatively, chiral starting materials can be employed to build the desired stereochemistry. The resolution of racemic mixtures is another common approach to obtain enantiopure compounds.

Once obtained, these chiral derivatives serve as valuable tools for studying stereospecific interactions with biological macromolecules. The absolute configuration of each enantiomer can be determined using techniques such as X-ray crystallography or by comparison with compounds of known stereochemistry. The development of synthetic routes to access enantiomerically pure derivatives of this compound is essential for a deeper understanding of its potential biological roles.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. msu.edu By analyzing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, NMR provides detailed information about the molecular framework, including the connectivity and spatial relationships of atoms.

A comprehensive NMR analysis involves acquiring one-dimensional spectra for each of the NMR-active nuclei present in the molecule: proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F). Each spectrum provides a unique piece of the structural puzzle.

¹H NMR: The proton NMR spectrum is used to identify the number and type of hydrogen atoms. For 1-(2-Aminophenyl)-2,2,2-trifluoroethanol, the spectrum would show distinct signals for the aromatic protons, the amine (-NH₂) protons, the hydroxyl (-OH) proton, and the methine (-CH) proton. The aromatic protons would appear as a complex multiplet pattern in the aromatic region of the spectrum. The methine proton, adjacent to the trifluoromethyl group, is expected to appear as a quartet due to coupling with the three fluorine atoms. The amine and hydroxyl protons often appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. bhu.ac.in Since this compound has eight carbon atoms in unique electronic environments, eight distinct signals are expected. The carbon of the trifluoromethyl (-CF₃) group would be split into a quartet due to one-bond coupling with the three fluorine atoms. The carbinol carbon (-CHOH) would also show coupling to fluorine. The remaining six signals would correspond to the carbons of the aminophenyl ring.

¹⁹F NMR: As a highly sensitive nucleus, ¹⁹F NMR is particularly useful for analyzing fluorinated compounds. nih.gov The spectrum for this compound would be expected to show a single signal for the three equivalent fluorine atoms of the -CF₃ group. This signal would likely appear as a doublet due to coupling with the adjacent methine proton. nih.govnih.gov

| Nucleus | Structural Unit | Expected Chemical Shift (ppm) | Expected Multiplicity | Key Couplings |

|---|---|---|---|---|

| ¹H | Aromatic (C₆H₄) | ~6.5 - 7.5 | Multiplets | H-H |

| ¹H | -NH₂ | Variable (Broad) | Singlet (Broad) | - |

| ¹H | -CH(OH) | ~5.0 - 5.5 | Quartet | ³J(H-F) |

| ¹H | -OH | Variable (Broad) | Singlet (Broad) | - |

| ¹³C | Aromatic (C₆H₄) | ~115 - 150 | Singlets | - |

| ¹³C | -CH(OH) | ~70 - 75 | Quartet | ²J(C-F) |

| ¹³C | -CF₃ | ~120 - 125 | Quartet | ¹J(C-F) |

| ¹⁹F | -CF₃ | ~ -75 to -80 (rel. to CFCl₃) | Doublet | ³J(F-H) |

To definitively assign all signals and confirm the molecular structure, advanced 2D NMR experiments are employed. These techniques reveal correlations between different nuclei, providing a complete picture of atomic connectivity.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to confirm the connectivity of the protons within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is essential for assigning each carbon signal based on the known assignment of its attached proton.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass. This precision allows for the determination of the elemental composition of the parent ion. For this compound (C₈H₈F₃NO), HRMS can confirm this chemical formula by matching the experimentally measured exact mass to the theoretically calculated mass, distinguishing it from any other compounds with the same nominal mass. waters.com This technique is a definitive method for molecular formula confirmation.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈F₃NO |

| Nominal Mass | 191 u |

| Monoisotopic Mass | 191.05580 u |

| Principle of Confirmation | Experimental mass measurement within 5 ppm of theoretical mass |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. researchgate.net It is widely used for the analysis of compounds in complex mixtures, such as reaction monitoring or metabolite identification. rug.nlnih.gov In a research context, an LC-MS method would allow for the separation of this compound from starting materials, byproducts, or other impurities. The mass spectrometer then provides detection and quantification, even at trace levels, based on the compound's specific mass-to-charge ratio. mdpi.com

Infrared (IR) and Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations like stretching and bending. vscht.cz

Infrared (IR) Spectroscopy: An IR spectrum provides a characteristic "fingerprint" of a molecule. For this compound, the spectrum would display characteristic absorption bands corresponding to its functional groups. Key expected absorptions include the O-H stretch of the alcohol, the N-H stretches of the primary amine, C-H stretches from the aromatic ring, C=C stretching bands for the aromatic ring, and very strong C-F stretching bands characteristic of the trifluoromethyl group.

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.netchemrxiv.org Since this compound possesses a stereocenter at the carbinol carbon, it is chiral. VCD spectroscopy can be used to determine the absolute configuration (R or S) of the enantiomers. This is typically achieved by comparing the experimental VCD spectrum to theoretical spectra generated by quantum chemical calculations for a known configuration. uco.es The sign and intensity of VCD bands are highly sensitive to the three-dimensional arrangement of atoms, making it a powerful tool for stereochemical analysis in the solution state.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretch | 3200 - 3600 | Broad, Strong |

| N-H (Amine) | Stretch | 3300 - 3500 | Medium (two bands) |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium to Strong |

| C-F (Trifluoromethyl) | Stretch | 1000 - 1350 | Very Strong |

| C-O (Alcohol) | Stretch | 1050 - 1200 | Strong |

IR for Functional Group Identification and Conformational Studies

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations like stretching and bending. vscht.cz For this compound, the IR spectrum provides clear signatures for its key structural components: the amino group (-NH₂), the hydroxyl group (-OH), the trifluoromethyl group (-CF₃), and the aromatic phenyl ring.

The analysis of the IR spectrum allows for the confirmation of the compound's chemical structure. The O-H and N-H stretching vibrations typically appear as broad bands in the high-frequency region (3200-3600 cm⁻¹), while the strong C-F stretching vibrations of the trifluoromethyl group are expected in the 1000-1350 cm⁻¹ range. The aromatic C-H and C=C stretching bands further confirm the presence of the phenyl ring.

Furthermore, IR spectroscopy can provide insights into intramolecular and intermolecular interactions. For instance, the position and shape of the -OH and -NH₂ bands can indicate the presence of hydrogen bonding. In this compound, potential intramolecular hydrogen bonds can form between the hydroxyl group, the amino group, and even the fluorine atoms of the trifluoromethyl group, influencing the molecule's preferred conformation. researchgate.netresearchgate.net

Table 1: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 | Medium, Doublet |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 | Medium |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |

| Trifluoromethyl (-CF₃) | C-F Stretch | 1000 - 1350 | Very Strong |

Note: The exact positions of the peaks can vary based on the sample's physical state (solid, liquid, or in solution) and the presence of intermolecular interactions.

VCD for Absolute Stereochemistry Determination and Mechanistic Insights

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. rsc.orgresearchgate.net This makes it an excellent method for determining the absolute configuration (R or S) of enantiomers in solution without the need for crystallographic analysis. nih.gov

For a chiral molecule like this compound, each enantiomer will produce a VCD spectrum that is a mirror image of the other. By comparing the experimentally measured VCD spectrum with spectra predicted by quantum-chemical calculations for a specific enantiomer (e.g., the R-enantiomer), the absolute stereochemistry of the sample can be unambiguously assigned. nih.gov

Chromatographic Techniques for Purity and Isomer Separation

Chromatography is a cornerstone of analytical chemistry, essential for separating, identifying, and quantifying the components of a mixture. For chiral compounds, specialized chromatographic techniques are required to resolve enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Resolution

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating compounds. mdpi.com To separate the enantiomers of this compound, a chiral stationary phase (CSP) is required. CSPs create a chiral environment within the HPLC column, leading to differential interactions with the R and S enantiomers and thus enabling their separation. nih.gov

The selection of the appropriate CSP and mobile phase is critical for achieving successful enantiomeric resolution. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for a broad range of chiral compounds, including those with primary amino groups. nih.gov For this compound, a CSP like cellulose tris(3,5-dimethylphenylcarbamate) could be employed.

The separation can be performed in different modes, such as normal-phase, reversed-phase, or polar organic mode, by varying the composition of the mobile phase (e.g., mixtures of hexane/ethanol (B145695) or acetonitrile/methanol). chromatographyonline.com The optimization of chromatographic conditions, including the mobile phase composition, flow rate, and column temperature, is crucial for achieving baseline separation of the two enantiomers with good resolution.

Table 2: Illustrative Chiral HPLC Method for Enantiomeric Resolution

| Parameter | Condition |

|---|---|

| Column | Chiral Cellulose-based CSP (e.g., Lux® Cellulose-1) |

| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Hexane:Isopropanol (90:10 v/v) with 0.1% Diethylamine |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

| Expected Outcome | Baseline separation of (R)- and (S)-1-(2-Aminophenyl)-2,2,2-trifluoroethanol |

Note: This table presents a hypothetical but representative set of conditions. Actual method development would require experimental optimization.

This technique is not only crucial for determining the enantiomeric excess (ee) of a sample but also for the preparative separation of the individual enantiomers for further study.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. A DFT study on 1-(2-Aminophenyl)-2,2,2-trifluoroethanol would involve optimizing its ground state geometry to determine the most stable three-dimensional arrangement of its atoms. Furthermore, DFT calculations could be employed to map out the potential energy surfaces of various chemical reactions involving this molecule. This would allow for the identification of transition states and the calculation of activation energies, providing crucial insights into reaction kinetics and mechanisms. Such studies would be invaluable for predicting how this compound might be synthesized or how it might react with other chemical species.

The presence of both amino (-NH2) and hydroxyl (-OH) groups in this compound suggests that hydrogen bonding plays a critical role in its properties. Quantum chemical calculations could quantify the strength of both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds. Additionally, the influence of different solvents on the molecule's structure and stability could be investigated using implicit or explicit solvent models in conjunction with DFT. This would help in understanding its solubility and behavior in various chemical environments.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, offering a dynamic picture of molecular motions and interactions.

MD simulations of this compound in a solvent box (e.g., water) would reveal how solvent molecules arrange themselves around the solute and how they influence its conformational flexibility. By analyzing the trajectory of the simulation, one could identify the preferred conformations of the molecule in solution and the timescales of transitions between them. This information is crucial for understanding how the molecule behaves in a realistic, dynamic environment.

If this compound is being considered for applications such as drug design or materials science, understanding its interactions with other molecules is paramount. MD simulations can be used to model the binding of this molecule to a target protein or another molecule of interest. These simulations can help identify the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that govern molecular recognition and can provide estimates of binding affinities.

Mechanistic Modeling and Reaction Pathway Prediction

Building on the insights from quantum chemical calculations, more sophisticated mechanistic modeling could be performed. This involves constructing detailed step-by-step models of chemical reactions. For complex reactions, computational tools can be used to predict plausible reaction pathways, which can then be validated against experimental data. Such predictive modeling can accelerate the discovery of new synthetic routes and the understanding of reaction mechanisms.

Strategic Applications of 1 2 Aminophenyl 2,2,2 Trifluoroethanol in Chemical Research and Synthesis

Exploitation of Unique Solvent Properties of 2,2,2-Trifluoroethanol (B45653) in Organic Transformations

The field of organic synthesis increasingly seeks environmentally benign and efficient reaction media. researchgate.net In this context, fluorinated alcohols, particularly 2,2,2-trifluoroethanol (TFE), have garnered significant attention as specialized solvents that can promote unique reactivity and selectivity. chemicalbook.com TFE, the solvent moiety of the parent compound 1-(2-Aminophenyl)-2,2,2-trifluoroethanol, possesses a distinct set of physicochemical properties that make it a powerful tool in various organic transformations. researchgate.net

Due to the strong electron-withdrawing effect of the trifluoromethyl group, TFE exhibits a significantly more acidic character than its non-fluorinated counterpart, ethanol (B145695). chemicalbook.comwikipedia.org This acidity, combined with its high polarity, strong hydrogen-bond-donating ability, and high ionizing power, allows TFE to act as more than just an inert medium. researchgate.net It can actively participate in reactions by stabilizing transition states, activating substrates through hydrogen bonding, and enhancing reaction rates, sometimes even enabling transformations that fail in conventional solvents. researchgate.netketonepharma.com

Key properties of TFE that influence its role in organic synthesis include:

High Polarity and Ionizing Power : TFE can effectively solvate ionic species and stabilize charged intermediates, which is beneficial for a variety of reactions. researchgate.net

Strong Hydrogen-Bond-Donating Ability : TFE forms strong hydrogen bonds with Lewis bases, such as pyridines, which can activate substrates and influence reaction pathways. chemicalbook.comwikipedia.org This property is also crucial for its use as a co-solvent in protein folding studies, where it can stabilize secondary structures like alpha-helices. wikipedia.org

Low Nucleophilicity : Despite being an alcohol, the electron-withdrawing fluorine atoms reduce the nucleophilicity of the oxygen atom, minimizing its participation as a reactant in many cases. ketonepharma.com

Environmental Considerations : TFE is often considered a "greener" solvent alternative. Its volatility allows for easier removal and recovery by distillation compared to other high-polarity solvents like DMF or DMSO. researchgate.netketonepharma.com

These characteristics make TFE a versatile solvent for a range of organic reactions. For instance, oxidations of sulfur compounds using hydrogen peroxide are particularly effective in TFE. chemicalbook.comwikipedia.org Furthermore, its ability to activate aldehydes via hydrogen bonding has been exploited in one-pot Mannich-like reactions. researchgate.net The unique combination of properties allows TFE to serve not only as a solvent but also as a co-solvent or catalyst in numerous chemical transformations, highlighting its importance in modern organic synthesis. researchgate.net

Interactive Table: Physicochemical Properties of 2,2,2-Trifluoroethanol (TFE)

| Property | Value | Reference |

| Chemical Formula | C₂H₃F₃O | wikipedia.orgketonepharma.com |

| Molar Mass | 100.04 g/mol | wikipedia.org |

| Appearance | Colorless liquid | chemicalbook.comwikipedia.org |

| Boiling Point | 74.0 °C | wikipedia.org |

| Melting Point | -43.5 °C | wikipedia.org |

| Density | ~1.39 g/mL | solubilityofthings.com |

| Acidity (pKa) | 12.4 | wikipedia.org |

| Solubility in Water | Miscible | wikipedia.orgsolubilityofthings.com |

Catalytic Potential of TFE as a Solvent and Additive

2,2,2-Trifluoroethanol (TFE) is an organic compound with the formula CF3CH2OH that is recognized as a valuable solvent in organic chemistry. chemicalbook.comwikipedia.org It is a colorless, water-miscible liquid with a smell reminiscent of ethanol. wikipedia.org Due to the strong electron-withdrawing nature of the trifluoromethyl group, TFE exhibits a more pronounced acidic character compared to ethanol. chemicalbook.comwikipedia.org This enhanced acidity allows TFE to form stable complexes with Lewis bases like tetrahydrofuran (THF) and pyridine through hydrogen bonding. chemicalbook.comwikipedia.org

The utility of TFE in chemical synthesis extends beyond its role as a simple solvent; it is considered an ideal medium in green and sustainable chemistry due to its high ionizing power, strong hydrogen bond donating ability, and environmentally favorable characteristics. researchgate.net These properties make it effective in a variety of organic transformations where it can act as a solvent, co-solvent, or even a catalyst. researchgate.net For instance, oxidations of sulfur compounds using hydrogen peroxide are conducted effectively in TFE. chemicalbook.comwikipedia.org

Recent research has also explored the incorporation of the TFE moiety directly into catalyst structures. In one study, a Rhenium(I) bipyridine catalyst appended with a trifluoroethanol group was synthesized to study its effect on the electrocatalytic reduction of CO2. chemrxiv.org Compared to the parent catalyst without the alcohol group, the TFE-appended version demonstrated a significant 200 mV anodic shift in the catalytic onset potential. chemrxiv.org This finding suggests that the appended alcohol group influences the solvation of the molecule and may participate directly as a proton source or as part of a proton shuttle, highlighting the potential for TFE derivatives to act as more than just an inert solvent. chemrxiv.org

Below is a table summarizing the key properties of TFE that contribute to its catalytic potential.

| Property | Description | Implication in Catalysis |

| High Acidity | More acidic than non-fluorinated alcohols due to the inductive effect of the CF3 group. chemicalbook.comwikipedia.org | Can act as a proton donor; stabilizes anionic intermediates and transition states. |

| Strong H-Bond Donor | Forms strong hydrogen bonds with substrates and reagents. chemicalbook.comresearchgate.net | Orients reactants, activates substrates, and can influence reaction pathways. nih.gov |

| High Ionizing Power | Promotes the formation of ionic species. researchgate.net | Facilitates reactions proceeding through ionic mechanisms. |

| Low Nucleophilicity | The oxygen atom is a poor nucleophile. | Reduces unwanted side reactions, making it a relatively inert but influential medium. |

| Polarity | A polar solvent capable of dissolving a range of organic and inorganic compounds. ketonepharma.com | Versatile for various reaction types. |

Control of Chemoselectivity and Reactivity in TFE-mediated Reactions

The distinct properties of 2,2,2-trifluoroethanol (TFE) make it a powerful tool for controlling the selectivity of chemical reactions. Its ability to form specific interactions, such as hydrogen bonds, can be leveraged to direct the outcome of a reaction towards a desired product, a concept known as chemoselectivity.

A notable example is the electrochemical synthesis of unsymmetrically substituted NH-pyrroles through the heterocoupling of two different enamines. nih.gov Achieving the desired cross-coupling over self-coupling (homocoupling) is a significant challenge. Researchers discovered that using TFE as an additive had a "magic effect," tuning the oxidation potentials of the enamines to favor the desired heterocoupling process. nih.govresearchgate.net Computational studies revealed that TFE promotes the reaction by regulating the activation energies of the reaction steps through a combination of H-bonding and C-H⋅⋅⋅π interactions. nih.govresearchgate.net This precise control allowed for the synthesis of various unsymmetrical pyrrole derivatives in yields up to 84%. nih.gov

The influence of TFE on chemoselectivity has also been demonstrated in nitrogen transfer reactions. In the direct synthesis of NH-aziridines from alkenes using aqueous ammonia and (diacetoxyiodo)benzene, the choice of solvent was critical. acs.orgacs.org The use of TFE was instrumental in achieving high yields while addressing the common challenge of overoxidation of the desired aziridine product to a nitrile byproduct. acs.orgacs.org This highlights TFE's role in moderating the reactivity of intermediates to favor the formation of the desired, sensitive product.

The table below presents data from an optimization study on iodonitrene-mediated aziridination, illustrating how solvent choice, including TFE, impacts product distribution.

| Entry | Solvent System | Aziridine Yield | Nitrile Yield |

| 1 | TFE/H₂O (1:1.7 ratio) | 70% | 16% |

| 2 | Acetonitrile/H₂O | 45% | 40% |

| 3 | Dichloromethane/H₂O | Low Conversion | - |

Data adapted from mechanistic studies on iodonitrene-mediated nitrogen transfer to alkenes. acs.orgacs.org

These findings underscore the strategic importance of TFE not merely as a solvent but as an active reaction component that can be used to steer reactivity and enhance selectivity. The ability to modulate reaction pathways through non-covalent interactions makes TFE and compounds containing the trifluoroethanol moiety valuable subjects of study in the development of new synthetic methodologies. nih.govchemrxiv.org

Future Research Directions and Emerging Perspectives

Development of More Efficient and Sustainable Synthetic Methodologies

Future research will prioritize the development of synthetic routes to 1-(2-Aminophenyl)-2,2,2-trifluoroethanol that are not only efficient but also adhere to the principles of green chemistry. A significant area of focus will be the use of environmentally benign solvents and catalyst-free reaction conditions.

One promising approach involves leveraging 2,2,2-trifluoroethanol (B45653) (TFE) as a reaction solvent. TFE is noted for its ability to accelerate reaction rates and enhance yields due to its high polarity and low nucleophilicity. researchgate.net Furthermore, TFE can often be recovered and reused, which improves the sustainability of the process. researchgate.net Research into catalyst-free, one-pot methods, such as reductive amination using sodium borohydride (B1222165) in TFE, has already demonstrated high efficacy for a range of amines and could be adapted for the synthesis of the target compound and its derivatives. researchgate.net These methods eliminate the need for expensive or toxic catalysts and often involve simple workup procedures under neutral conditions. researchgate.net

Strategies aimed at improving atom economy and reducing waste are also critical. This includes exploring one-pot synthesis reactions that minimize intermediate isolation steps. The development of synthetic pathways that utilize deep eutectic solvents (DES) or polyethylene (B3416737) glycol (PEG) as green reaction media could also provide sustainable alternatives to traditional organic solvents. nih.gov Microwave-assisted synthesis represents another avenue that can lead to shorter reaction times, higher yields, and a reduction in by-product formation. weizmann.ac.il

| Method/Strategy | Key Features | Potential Advantages for Synthesis |

| Catalyst-Free Reductive Amination | Utilizes reagents like NaBH4 in a suitable solvent without a metal catalyst. researchgate.net | Eliminates catalyst cost and toxicity, simplifies purification. |

| 2,2,2-Trifluoroethanol (TFE) as Solvent | High polarity, low nucleophilicity, recoverable. researchgate.net | Accelerates reaction rates, enhances yields, improves sustainability. researchgate.net |

| One-Pot Synthesis | Multiple reaction steps are performed in a single reactor without isolating intermediates. | Reduces solvent waste, saves time and resources, can increase overall yield. |

| Microwave-Assisted Synthesis | Uses microwave energy to heat reactions. weizmann.ac.il | Drastically reduces reaction times, often improves yields and product purity. weizmann.ac.il |

| Deep Eutectic Solvents (DES) | Used as an alternative, environmentally friendly reaction medium. nih.gov | Biodegradable, low cost, non-toxic, can enhance reaction rates. nih.gov |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique combination of functional groups in this compound—a primary aromatic amine, a secondary alcohol, and an electron-withdrawing trifluoromethyl group—presents opportunities for discovering novel chemical transformations.

Future studies should investigate the intramolecular reactivity of the compound. The proximity of the amino and hydroxyl groups to the aromatic ring could facilitate novel cyclization reactions to form various heterocyclic structures, which are valuable scaffolds in medicinal chemistry. The reactivity of the direct precursor, 1-(2-aminophenyl)-2,2,2-trifluoroethan-1-one, provides a template for such explorations. For instance, metal-catalyzed reactions of this ketone have been shown to produce CF3-containing indoline (B122111) and quinoline (B57606) derivatives, depending on the catalyst used. acs.org Similar strategies could be applied to the alcohol, potentially leading to new classes of chiral fluorinated heterocycles.

Furthermore, the trifluoromethyl carbinol motif is a key structural feature in many biologically active molecules. researchgate.net Research into the derivatization of the hydroxyl and amino groups could yield a library of compounds with diverse properties. The influence of the trifluoromethyl group on the reactivity of the adjacent functional groups is a key area for exploration. It can alter the acidity of the alcohol and the basicity of the amine, potentially enabling selective reactions that are not possible with non-fluorinated analogues.

Advanced Computational Studies for Predictive Modeling and Materials Design

Advanced computational chemistry offers powerful tools for predicting the behavior of this compound and guiding experimental research. Density Functional Theory (DFT) is particularly well-suited for investigating the molecular structure, electronic properties, and reactivity of such fluorinated compounds. researchgate.net

Future computational studies could focus on several key areas. First, DFT calculations can optimize the geometric structure of the molecule and predict its spectroscopic signatures (e.g., NMR, IR), which can be compared with experimental data for structural validation. researchgate.netnih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's kinetic stability and charge transfer properties, revealing the most likely sites for nucleophilic and electrophilic attack. nih.gov

Moreover, computational modeling is invaluable for materials design. The introduction of fluorine into molecules is a known strategy for modifying molecular interactions and crystal packing, which can influence physical properties. researchgate.net Hirshfeld surface analysis, a computational technique, can be used to visualize and quantify intermolecular interactions within a crystal lattice, such as hydrogen bonding and π-π stacking. researchgate.net By applying these methods to this compound, researchers can predict how it might self-assemble and guide the design of new organic materials with tailored electronic or optical properties. acs.orgnih.gov Such predictive modeling can significantly reduce the time and resources required for experimental discovery.

Integration into Automated Synthesis and High-Throughput Screening Platforms

The integration of this compound and its derivatives into automated chemical workflows represents a significant leap forward in accelerating discovery. Automated synthesis platforms can enable the rapid and reproducible production of a diverse library of related compounds for further testing.

Systems utilizing capsule-based synthesis or continuous-flow reactors are becoming increasingly prevalent. researchgate.net These platforms allow for the automated execution of multi-step reactions, purification, and product isolation. researchgate.net For example, a future research program could develop a digital "recipe" for an automated synthesizer to produce a range of analogues by varying the substituents on the aromatic ring or by derivatizing the amino or hydroxyl groups. This approach would dramatically increase the efficiency of creating compound libraries for screening purposes.

Once a library of derivatives is synthesized, high-throughput screening (HTS) can be employed to rapidly assess their properties for various applications. HTS is a cornerstone of modern drug discovery and materials science, allowing for the testing of thousands of compounds in a short period. rsc.org For instance, fluorescence-based HTS methods have been developed for the rapid screening of enantiomeric excess in chiral amines and amino alcohols, a technique directly applicable to derivatives of the chiral this compound. chemrxiv.org Similarly, novel mass spectrometry-based HTS assays can screen for inhibitors of protein aggregation, a process implicated in numerous diseases. nih.gov By combining automated synthesis with HTS, researchers can systematically explore the structure-activity relationships of this compound class, efficiently identifying leads for new pharmaceuticals or functional materials.

Q & A

Q. What are the primary synthetic routes for preparing 1-(2-Aminophenyl)-2,2,2-trifluoroethanol?

Methodological Answer: The compound can be synthesized via:

- Nucleophilic Trifluoromethylation : Reacting 2-aminophenyl trifluoroethanone with reducing agents (e.g., NaBH₄) in trifluoroethanol (TFE) or ethanol. Optimize reaction conditions (e.g., temperature, solvent purity) to avoid side reactions .

- Enzymatic Resolution : Kinetic resolution using alcohol dehydrogenases (ADHs) to enantioselectively reduce 1-(2-aminophenyl)-2,2,2-trifluoroethanone. Example: ADH-catalyzed bioreduction in toluene with vinyl acetate as an acyl donor .

Q. How is the structural integrity of this compound validated?

Methodological Answer: Use a combination of:

- NMR Spectroscopy : Analyze and NMR signals. For example, NMR typically shows a triplet at δ −79.0 ppm (J = 6.5 Hz) for the trifluoromethyl group .

- X-ray Crystallography : Resolve stereochemistry in enantiopure samples (e.g., (R)- or (S)-isomers) using single-crystal diffraction .

- Mass Spectrometry : Confirm molecular weight (MW = 209.15 g/mol) via high-resolution MS (HRMS).

Q. What role do fluorinated alcohols like TFE play in reactions involving this compound?

Methodological Answer: TFE enhances reaction outcomes by:

- Solvent Effects : Its high ionizing power stabilizes transition states in nucleophilic substitutions.

- Hydrogen Bond Donation : Strong H-bonding promotes secondary structure formation in peptide interactions .

- Purity Requirements : Use deoxygenated TFE to avoid yield/selectivity losses in hydroalkoxylation .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

Q. How is purification achieved for enantiomerically enriched samples?

Methodological Answer:

- Chiral Chromatography : Use cellulose-based columns (e.g., Chiralpak IA) with hexane:isopropanol (90:10) mobile phase .

- Recrystallization : Enantiopure crystals form in hexane/ethyl acetate mixtures at −20°C .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized for this compound?

Methodological Answer:

Q. How does TFE influence the compound’s interaction with biomolecules?

Methodological Answer:

Q. What solvent systems optimize catalytic hydrofunctionalization?

Methodological Answer:

Q. How do electronic effects of the 2-aminophenyl group alter reactivity?

Methodological Answer:

Q. What advanced analytical methods resolve chiral discrimination?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.